ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate
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Overview
Description
ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is a complex organic compound that features a unique combination of functional groups, including an amino group, a methoxy group, and a benzodioxole moiety
Preparation Methods
The synthesis of ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through a series of electrophilic aromatic substitution reactions.
Introduction of the amino group: This step often involves nitration followed by reduction to convert a nitro group to an amino group.
Formation of the pyrazole ring: This can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Esterification: The final step involves esterification to introduce the ethyl acetate group.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzodioxole and pyrazole rings.
Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzodioxole moiety is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE can be compared with similar compounds such as:
Indole derivatives: These compounds also feature aromatic rings and are known for their biological activity.
Benzodioxole derivatives: Similar in structure, these compounds are used in various medicinal applications.
Pyrazole derivatives: Known for their anti-inflammatory and anticancer properties, these compounds share the pyrazole ring structure
ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE stands out due to its unique combination of functional groups, which may offer distinct advantages in drug design and other applications.
Properties
Molecular Formula |
C18H21N3O7 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 2-[4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate |
InChI |
InChI=1S/C18H21N3O7/c1-3-26-15(23)7-11-16(18(24)21-20-11)10(6-14(19)22)9-4-12(25-2)17-13(5-9)27-8-28-17/h4-5,10H,3,6-8H2,1-2H3,(H2,19,22)(H2,20,21,24) |
InChI Key |
FZVSJYXKXSNLMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CC3=C(C(=C2)OC)OCO3 |
Origin of Product |
United States |
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